molecular formula C5H9IO B2508244 3-(2-Iodoethyl)oxetane CAS No. 1782577-96-1

3-(2-Iodoethyl)oxetane

Cat. No.: B2508244
CAS No.: 1782577-96-1
M. Wt: 212.03
InChI Key: UBVFXMJKTDGOFX-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)oxetane is an organic compound with the molecular formula C5H9IO It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom, with an iodoethyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)oxetane typically involves the reaction of oxetane with iodoethane under specific conditions. One common method is the nucleophilic substitution reaction where oxetane is treated with iodoethane in the presence of a strong base such as potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Iodoethyl)oxetane can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of ethyl oxetane.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated oxetane derivatives.

    Oxidation Reactions: Products include oxetane derivatives with carbonyl or carboxyl groups.

    Reduction Reactions: Products include ethyl oxetane and other reduced derivatives.

Scientific Research Applications

3-(2-Iodoethyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Iodoethyl)oxetane involves its interaction with various molecular targets. The iodo group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity and application in synthesis.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The iodo group is a good leaving group, making the compound reactive towards nucleophiles.

    Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.

Comparison with Similar Compounds

    Oxetane: The parent compound with a four-membered ring containing three carbon atoms and one oxygen atom.

    3-Chloroethyl Oxetane: Similar structure with a chloro group instead of an iodo group.

    3-Bromoethyl Oxetane: Similar structure with a bromo group instead of an iodo group.

Uniqueness: 3-(2-Iodoethyl)oxetane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodo group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. This property can be exploited in various synthetic applications, making this compound a valuable compound in organic chemistry.

Properties

IUPAC Name

3-(2-iodoethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVFXMJKTDGOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782577-96-1
Record name 3-(2-iodoethyl)oxetane
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